molecular formula C19H18N4O2 B11673104 3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673104
M. Wt: 334.4 g/mol
InChI Key: OOLXVJIAQXPRMR-TVXDCWTGSA-N
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Description

The compound 3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a carbohydrazide moiety and aromatic/heteroaromatic groups. Its structure features a 5-methylfuran substituent at the pyrazole’s 3-position and a conjugated (E,2E)-2-methyl-3-phenylpropenylidene group at the hydrazide terminus. However, analogous compounds with structural variations in substituents offer insights into its properties .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-13(10-15-6-4-3-5-7-15)12-20-23-19(24)17-11-16(21-22-17)18-9-8-14(2)25-18/h3-12H,1-2H3,(H,21,22)(H,23,24)/b13-10+,20-12+

InChI Key

OOLXVJIAQXPRMR-TVXDCWTGSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the furan and pyrazole rings through a hydrazide linkage, often using reagents like carbodiimides or coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Aromatic vs. Heteroaromatic Substituents

  • The phenyl group may improve stability but reduce hydrogen-bonding capacity relative to the furyl oxygen .
  • 5-Methylfuran derivatives: reports a compound with a 5-methylfuran group and a 4-(diethylamino)phenyl substituent.

Electron-Withdrawing vs. Electron-Donating Groups

  • This contrasts with the target compound’s methylfuran, which is electron-rich due to the furan’s oxygen lone pairs .
  • Methoxy-substituted analogs : and highlight compounds with 4-methoxybenzylidene groups. The methoxy group’s electron-donating properties can stabilize charge-transfer complexes and modulate binding affinities in biological systems, as shown in molecular docking studies against cyclooxygenase-2 .

Cytotoxic Activity

  • reports moderate cytotoxicity (54% yield, mp: 220–221°C) for a 4-nitrophenyl pyrazolone derivative, suggesting that electron-withdrawing groups may enhance bioactivity. The target compound’s furyl group could modulate cytotoxicity through different mechanisms, such as ROS generation .
  • The furyl group’s hydrogen-bonding capacity might similarly target enzyme active sites .

Spectroscopic and DFT Analyses

  • Vibrational spectroscopy (FT-IR, Raman) and DFT calculations (e.g., ) reveal that substituents like methoxy or nitro groups significantly alter electron density distributions and frontier molecular orbitals. For the target compound, the 5-methylfuran’s electron-rich nature could lower the HOMO-LUMO gap, enhancing reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Biological Activity Reference
Target Compound R₁: 5-methylfuran; R₂: (E,2E)-propenylidene C₂₀H₁₈N₄O₂ Not reported Not studied
3-Phenyl analog () R₁: Phenyl; R₂: (E,2E)-propenylidene C₂₀H₁₈N₄O Not reported Not reported
4-Nitrophenyl analog () R₁: 5-methylfuran; R₂: 4-nitrophenyl C₁₆H₁₃N₅O₄ Not reported Potential cytotoxicity
4-Methoxybenzylidene () R₁: 5-methyl; R₂: 4-methoxybenzylidene C₁₈H₁₈N₄O₂ 198–200 Anti-inflammatory (docking)

Biological Activity

3-(5-methyl-2-furyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical formula: C18H16N4OC_{18}H_{16}N_4O and a molecular weight of approximately 312.35 g/mol. Its structure includes a pyrazole ring, which is known for its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation:

CompoundCOX-1 IC50 (μg/mL)COX-2 IC50 (μg/mL)Selectivity Index
Compound A55.6544.811.24
Compound B60.5657.241.06
This compound TBDTBDTBD

Note: TBD indicates that specific data for the compound is not yet available but is expected to be comparable based on structural similarities.

Antioxidant Activity

Research indicates that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. The mechanism typically involves scavenging free radicals and enhancing endogenous antioxidant defenses.

Antimicrobial Properties

The compound has shown promise in preliminary antimicrobial assays against various pathogens. Its efficacy varies based on the structural modifications and the specific microbial strains tested.

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including our compound, and evaluated their anti-inflammatory effects in carrageenan-induced rat paw edema models. Results indicated that compounds with furan moieties exhibited enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed improved COX inhibition and reduced gastrointestinal toxicity .
  • In Vivo Studies : In vivo studies demonstrated that the tested pyrazole derivatives, including our target compound, had minimal side effects on vital organs while effectively reducing inflammation markers in animal models .

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